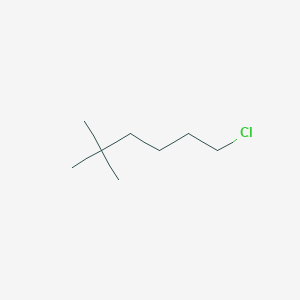
1-Chloro-5,5-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5,5-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated alkane, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to the first carbon of a hexane chain that has two methyl groups attached to the fifth carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5,5-dimethylhexane can be synthesized through the chlorination of 5,5-dimethylhexane. This process typically involves the use of chlorine gas (Cl2) under UV light or heat to initiate the radical halogenation reaction. The reaction proceeds via a free radical mechanism, where the chlorine radicals replace hydrogen atoms on the hexane chain, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5,5-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by a nucleophile.
Common Reagents and Conditions:
SN1 Reactions: These reactions typically occur in polar protic solvents like water or alcohols, where the compound forms a carbocation intermediate. The reaction is favored by tertiary alkyl halides and proceeds with the formation of a racemic mixture.
SN2 Reactions: These reactions occur in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO). The nucleophile attacks the carbon atom directly, leading to an inversion of configuration.
Major Products Formed:
SN1 Reaction Products: Depending on the nucleophile, the products can include alcohols, ethers, or other substituted alkanes.
SN2 Reaction Products: Similar to SN1, the products depend on the nucleophile but typically result in a single stereoisomer due to the inversion of configuration.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the effects of chlorinated alkanes on biological systems.
Medicine: Research into the pharmacological effects of chlorinated compounds may involve this compound as a model compound.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-5,5-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state and allowing the nucleophile to replace it.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,5-dimethylhexane: Similar in structure but with the chlorine atom attached to the third carbon.
2-Chloro-5,5-dimethylhexane: Chlorine atom attached to the second carbon.
1-Bromo-5,5-dimethylhexane: Bromine atom instead of chlorine.
Uniqueness: 1-Chloro-5,5-dimethylhexane is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of the chlorine atom on the first carbon and the two methyl groups on the fifth carbon create a distinct steric and electronic environment, influencing its behavior in chemical reactions.
Eigenschaften
Molekularformel |
C8H17Cl |
|---|---|
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
1-chloro-5,5-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
YEKDCFFOCHECCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


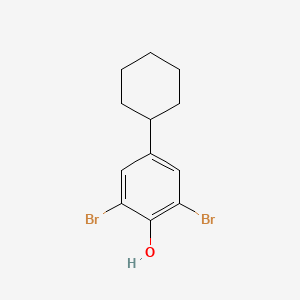
![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)
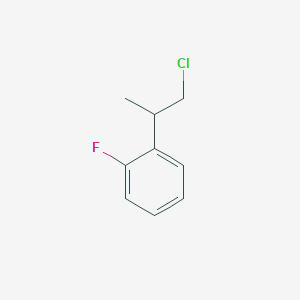

![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
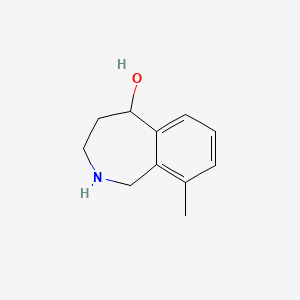

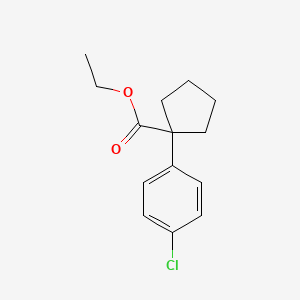




![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
